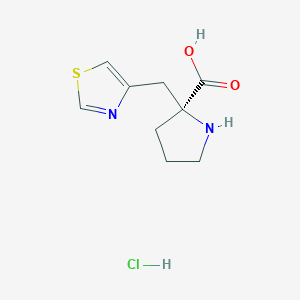

(S)-alpha-(4-Thiazolylmethyl)-proline-HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

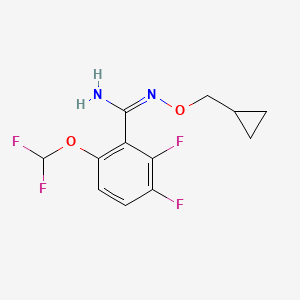

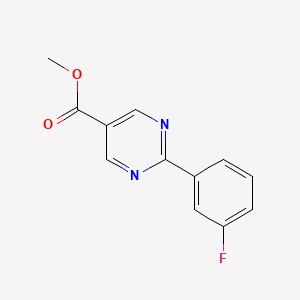

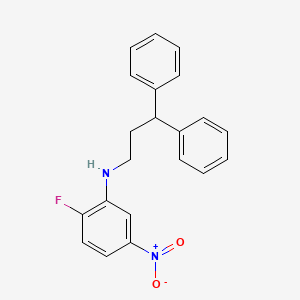

(S)-alpha-(4-Thiazolylmethyl)-proline-HCl, also known as (S)-4-Thiazolylmethyl-proline hydrochloride, is an amino acid derivative commonly used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. This compound has been used in various scientific applications, including the synthesis of peptides and other compounds, and has been studied for its biochemical and physiological effects. In

科学的研究の応用

Angiotensin Converting Enzyme Inhibition : A study by Alexandrou and Liakopoulou-Kyriakides (1990) explored the inhibition of angiotensin converting enzyme by L-alanyl-4 or 5-substituted L-prolines, including compounds similar to (S)-alpha-(4-Thiazolylmethyl)-proline-HCl. Their research found that certain derivatives competitively inhibit angiotensin converting enzyme, which is significant for understanding cardiovascular diseases and developing therapeutic agents (Alexandrou & Liakopoulou-Kyriakides, 1990).

Role in Prolyl 4-Hydroxylase Activity : Pihlajaniemi et al. (1987) and Helaakoski et al. (1989) studied the molecular cloning of the beta and alpha subunits of human prolyl 4-hydroxylase, respectively. These studies are relevant because prolyl 4-hydroxylase plays a crucial role in the hydroxylation of proline residues in collagen, a process essential for the structural integrity of collagenous tissues (Pihlajaniemi et al., 1987), (Helaakoski et al., 1989).

Polyproline Conformation : Lin, Chang, and Horng (2014) investigated the impact of 4-thiaproline, a compound related to (S)-alpha-(4-Thiazolylmethyl)-proline-HCl, on polyproline conformation. Their study provides insights into how modifications to proline can affect protein structure, which is critical in understanding protein folding and function (Lin, Chang, & Horng, 2014).

Conformational Preferences in Amino Acids : Choudhary, Pua, and Raines (2011) explored the quantum mechanical origin of the conformational preferences of 4-thiaproline and its S-oxides. Understanding these conformational preferences is vital for predicting how amino acid modifications can influence protein structure and function (Choudhary, Pua, & Raines, 2011).

Bioincorporation in Proteins : Budisa et al. (1998) demonstrated the residue-specific bioincorporation of thiaproline, a proline analog, into proteins. This study is relevant for understanding how non-natural amino acids can be incorporated into proteins, potentially leading to novel therapeutic and diagnostic tools (Budisa et al., 1998).

cis/trans Isomerization of Proline Analogues : Kern, Schutkowski, and Drakenberg (1997) investigated the rotational barriers of cis/trans isomerization of different proline analogues. This study is significant in understanding the dynamics of protein folding and stability (Kern, Schutkowski, & Drakenberg, 1997).

Hydroxylation of Proline-Rich Peptides : Hieta and Myllyharju (2002) characterized a prolyl 4-hydroxylase from Arabidopsis thaliana and its effectiveness in hydroxylating proline-rich peptides. This research contributes to our understanding of post-translational modifications in both plants and animals (Hieta & Myllyharju, 2002).

作用機序

Target of Action

Thiazole derivatives, which include this compound, have been found to be biologically active and can interact with a variety of targets . These targets can include enzymes, receptors, and other proteins involved in various biological processes .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways . For instance, they can inhibit or activate enzymes, block or stimulate receptors, and interfere with or enhance the function of other proteins .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways . These can include pathways involved in inflammation, pain perception, microbial growth, viral replication, fluid balance, nerve signal transmission, and tumor growth .

Pharmacokinetics

Thiazole derivatives are known to have diverse solubility properties, which can influence their bioavailability . For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been found to have a variety of biological activities . These can include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action of many chemical compounds, including thiazole derivatives . These factors can include temperature, pH, presence of other chemicals, and biological factors such as the presence of specific enzymes or proteins .

特性

IUPAC Name |

(2S)-2-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S.ClH/c12-8(13)9(2-1-3-11-9)4-7-5-14-6-10-7;/h5-6,11H,1-4H2,(H,12,13);1H/t9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGPCCFOUUMYSR-FVGYRXGTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CSC=N2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(CC2=CSC=N2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-alpha-(4-thiazolylmethyl)-proline-HCl | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-6-oxo-6,7-dihydro-5H-1-oxa-5-aza-s-indacene-7-carboxylic acid (4H-[1,2,4]triazol-3-yl)-amide](/img/structure/B6343322.png)

![Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester](/img/structure/B6343351.png)